Carnitine Chloride

Descripción

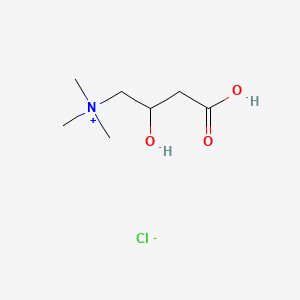

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

461-05-2, 461-06-3 | |

| Record name | Carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnitine chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARNITINE (dl) HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Carnitine Chloride: A Technical Guide for Researchers

Introduction: Carnitine, a quaternary ammonium compound, is a vital molecule in cellular metabolism, primarily known for its essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production.[1][2][3] The biologically active form is L-Carnitine, while its enantiomer, D-Carnitine, is biologically inactive.[1] In research and pharmaceutical applications, carnitine is often prepared and utilized as its more stable salt form, Carnitine Chloride. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, data summaries, and visualizations of relevant biological pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Reference |

| IUPAC Name | (3-carboxy-2-hydroxypropyl)-trimethylazanium chloride | [4] |

| Molecular Formula | C₇H₁₆ClNO₃ | |

| Molecular Weight | 197.66 g/mol | |

| CAS Number | 461-05-2 (for DL-Carnitine Chloride) | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 190-205 °C (DL-form) | |

| Solubility | Highly soluble in water |

Synthesis of L-Carnitine Chloride

The commercial synthesis of L-Carnitine predominantly starts from (S)-epichlorohydrin to ensure the correct stereochemistry of the final product. This pathway involves the opening of the epoxide ring by trimethylamine, followed by the introduction of a carboxyl group.

Caption: Workflow for the synthesis of L-Carnitine Hydrochloride.

Experimental Protocol: Synthesis from (S)-Epichlorohydrin

This protocol outlines a common method for synthesizing L-Carnitine Chloride.

Step 1: Amination to form L-3-chloro-2-hydroxypropyl trimethylammonium chloride

-

In a suitable reaction vessel, dissolve (S)-epichlorohydrin in an appropriate solvent such as absolute ethanol.

-

Add trimethylamine hydrochloride to the solution. The reaction is typically carried out at a controlled temperature, for instance, by cooling in an ice bath initially and then allowing it to proceed at room temperature.

-

The reaction mixture is stirred for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

The intermediate, L-3-chloro-2-hydroxypropyl trimethylammonium chloride, is typically used in the next step without isolation.

Step 2: Cyanation to form L-Carnitinenitrile chloride

-

To the reaction mixture from Step 1, a source of cyanide, such as sodium cyanide (NaCN), is added carefully in portions while maintaining a controlled temperature (e.g., 20-30°C).

-

The reaction is stirred for a sufficient period to allow for the substitution of the chloride with a nitrile group.

Step 3: Hydrolysis to L-Carnitine Hydrochloride

-

After the cyanation reaction is complete, excess raw materials and solvent can be removed by distillation.

-

Concentrated hydrochloric acid is then added to the L-Carnitinenitrile chloride intermediate.

-

The mixture is heated under reflux for several hours (e.g., 1-36 hours at 30-120°C) to hydrolyze the nitrile group to a carboxylic acid.

-

Upon completion of the hydrolysis, the reaction mixture contains L-Carnitine Hydrochloride and the byproduct, ammonium chloride.

Step 4: Purification and Isolation

-

The reaction solution is cooled to induce crystallization. The byproduct, ammonium chloride, can be separated by filtration.

-

The filtrate containing L-Carnitine Hydrochloride is concentrated under reduced pressure.

-

Recrystallization from a suitable solvent, such as absolute ethanol, is performed to purify the final product.

-

The resulting crystals of L-Carnitine Hydrochloride are collected by filtration and dried under vacuum.

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. Various analytical techniques are employed for this purpose.

Spectroscopic and Analytical Data

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the trimethylammonium protons (singlet, ~3.2 ppm), methylene protons adjacent to the nitrogen (multiplet, ~3.4-3.6 ppm), the methine proton of the hydroxyl group (multiplet, ~4.5 ppm), and the methylene protons adjacent to the carboxyl group (doublet of doublets, ~2.6 ppm). |

| ¹³C NMR | Signals for the quaternary ammonium methyl carbons, the two methylene carbons, the hydroxyl-bearing methine carbon, and the carboxyl carbon. |

| FTIR (cm⁻¹) | Broad O-H stretch from the hydroxyl and carboxylic acid groups (~3400-2500 cm⁻¹), C-H stretching (~3000-2850 cm⁻¹), C=O stretch of the carboxylic acid (~1710 cm⁻¹), and C-N stretching vibrations. |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the molecular ion [M]⁺ of carnitine (C₇H₁₅NO₃⁺) at m/z 162.11. |

| HPLC | A single major peak when analyzed on a suitable column (e.g., HILIC or ion-exchange), confirming purity. Retention time should match that of an analytical standard. |

Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the chemical structure and confirm the identity of the compound.

-

Protocol:

-

Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, baseline correction) and assign the observed chemical shifts to the respective protons and carbons in the carnitine structure.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Protocol:

-

Prepare a sample by either creating a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing it into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the FTIR spectrometer.

-

Record the infrared spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups (O-H, C=O, C-N, C-H).

-

3. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and confirm the elemental composition.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

-

Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.

-

Acquire the mass spectrum and identify the peak corresponding to the molecular ion of carnitine. High-resolution mass spectrometry can be used to confirm the exact mass and elemental formula.

-

4. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the synthesized compound.

-

Protocol:

-

Prepare a standard solution of known concentration and a solution of the synthesized sample.

-

Use an appropriate HPLC column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds like carnitine.

-

Develop a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Inject the standard and sample solutions into the HPLC system.

-

Detect the compound using a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

-

Determine the purity by calculating the peak area percentage of the main component.

-

Biological Signaling and Pathways

L-Carnitine's primary biological function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle. This shuttle is critical for fatty acid oxidation and energy production.

Caption: The Carnitine Shuttle system for fatty acid transport.

The body can also synthesize carnitine endogenously from the essential amino acids lysine and methionine, primarily in the liver and kidneys.

Caption: Key steps in the endogenous biosynthesis of L-Carnitine.

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H16ClNO3 | CID 5970 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Carnitine Chloride

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Carnitine Chloride, with a primary focus on the biologically active L-enantiomer. It is intended for researchers, scientists, and drug development professionals who require detailed data on this compound. The guide covers fundamental properties, analytical methodologies, its primary biological pathway, and a synthesis overview. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams as specified.

Introduction

Carnitine is a quaternary ammonium compound biosynthesized from the amino acids lysine and methionine. It plays a critical role in energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. While carnitine exists as two stereoisomers (D and L), only L-Carnitine is biologically active.[1][2][3] Carnitine is typically available as a salt, most commonly L-Carnitine Chloride or L-Carnitine L-Tartrate, to improve its stability and handling.

A significant challenge in the formulation of carnitine salts is their pronounced hygroscopicity, which can impede manufacturing processes and affect the stability of solid dosage forms.[4][5] This document details the essential physicochemical characteristics of this compound to aid in its research, development, and application.

Core Physicochemical Properties

The fundamental physicochemical data for both the racemic mixture (DL-Carnitine Chloride) and the active enantiomer (L-Carnitine Chloride) are summarized below.

General Properties

| Property | L-Carnitine Chloride | DL-Carnitine Chloride |

| IUPAC Name | (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride | (3-carboxy-2-hydroxypropyl)-trimethylazanium chloride |

| Synonyms | Levocarnitine hydrochloride, (R)-Carnitine hydrochloride | (±)-Carnitine chloride, Bicarnesine |

| CAS Number | 6645-46-1 | 461-05-2 |

| Molecular Formula | C₇H₁₆ClNO₃ | C₇H₁₆ClNO₃ |

| Molecular Weight | 197.66 g/mol | 197.66 g/mol |

| Appearance | Crystalline solid | Crystalline solid, slight fishy smell |

Quantitative Physicochemical Data

| Property | Value | Conditions / Notes |

| Melting Point | 142 °C | L-Carnitine Chloride |

| 137-139 °C | DL-Carnitine Chloride (Solvent: Acetone, Ethanol) | |

| Water Solubility | Freely Soluble | L-Carnitine is known to be very soluble in water. |

| ≥ 100 mg/mL (505.92 mM) | DL-Carnitine Chloride in H₂O. | |

| Solubility (Organic) | 25 mg/mL (126.48 mM) | DL-Carnitine Chloride in DMSO (ultrasonication needed). |

| Slightly soluble | Lauroyl-L-carnitine (chloride) in Methanol & H₂O. | |

| pKa | 3.8 | Refers to the carboxylic acid group of L-Carnitine. |

| Hygroscopicity | Highly hygroscopic and deliquescent | This property presents significant formulation challenges. |

| Optical Rotation | [α]/D = -24.0 ± 2.0° | c = 0.2 in H₂O for L(-)-Carnitine hydrochloride. |

Biological Role: The Carnitine Shuttle

L-Carnitine's primary physiological function is to act as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle. This pathway is essential for harnessing energy from fats via β-oxidation.

Caption: The Carnitine Shuttle pathway for fatty acid transport into mitochondria.

Synthesis Overview

The industrial preparation of L-Carnitine Chloride often involves stereoselective synthesis to produce the biologically active (R)-enantiomer. One common method involves the reaction of R-epichlorohydrin with trimethylamine, followed by hydrolysis.

Caption: A generalized workflow for the synthesis of L-Carnitine Hydrochloride.

Experimental Protocols

Accurate determination of this compound's properties and purity is crucial. The following sections detail common experimental methodologies.

Determination of Purity and Concentration by RP-HPLC

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantification of L-Carnitine in pharmaceutical preparations.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 3.0) and ethanol (99:1 v/v), containing sodium 1-heptanesulfonate as an ion-pairing agent (approx. 0.56 mg/mL).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 50°C.

-

Detection: UV detection at 225 nm.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range of the assay (e.g., 85-3400 µg/mL). Filter the solution through a 0.45 µm filter before injection.

-

Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve constructed from certified reference standards.

Caption: Standard experimental workflow for HPLC analysis of L-Carnitine.

Determination of Melting Point

The melting point is a fundamental indicator of purity.

-

Method: The capillary melting point method is standard.

-

Procedure: A small, finely powdered sample of this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid is recorded as the melting range.

Determination of Solubility

The shake-flask method is a common technique to determine equilibrium solubility.

-

Procedure: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, DMSO) in a sealed flask. The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After agitation, the suspension is allowed to settle, or it is centrifuged/filtered to separate the undissolved solid. The concentration of this compound in the clear supernatant is then quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Spectroscopic and Structural Analysis

The identity and structure of this compound are confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Specific signals for the trimethylammonium protons, the methylene and methine protons of the backbone, and the respective carbon atoms confirm the compound's identity.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) coupled with tandem MS (MS/MS) are used for accurate mass determination and fragmentation analysis, which helps in structural confirmation and is the basis for highly sensitive quantification methods.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and C-N stretches associated with the quaternary amine.

-

X-ray Crystallography: The precise three-dimensional arrangement of atoms and the crystal packing of this compound in its solid state can be determined by single-crystal X-ray diffraction.

Conclusion

This guide provides critical physicochemical data and standardized methodologies for the analysis of this compound. The key properties for drug development professionals to consider are its high water solubility and, most notably, its hygroscopicity, which requires careful control of environmental conditions during manufacturing and storage. The provided analytical methods offer robust protocols for quality control and quantification. A thorough understanding of these properties is essential for the successful formulation and application of L-Carnitine Chloride in pharmaceutical and nutraceutical products.

References

- 1. echemi.com [echemi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modification of hygroscopicity and tabletability of l-carnitine by a cocrystallization technique - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. One Factor at a Time and factorial experimental design for formulation of l-carnitine microcapsules to improve its manufacturability - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies Illuminate Carnitine Chloride's Pivotal Role in Fatty Acid Metabolism

A deep dive into the foundational research that established carnitine as an essential cofactor for the mitochondrial oxidation of long-chain fatty acids, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The understanding of cellular energy metabolism was significantly advanced in the mid-20th century with the discovery of carnitine's indispensable role. Early investigations, primarily pioneered by researchers like I.B. Fritz and J. Bremer, meticulously unraveled the mechanism by which carnitine facilitates the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide synthesizes the findings from these seminal studies, presenting the core quantitative data, detailed experimental methodologies, and a visual representation of the established metabolic pathways.

The Carnitine-Dependent Stimulation of Fatty Acid Oxidation

Initial observations in the 1950s indicated that a soluble factor from muscle extracts could stimulate the oxidation of long-chain fatty acids in liver and muscle preparations. This factor was later identified as carnitine. The groundbreaking work of I.B. Fritz in 1955 and 1959 demonstrated that the addition of carnitine to liver homogenates and isolated mitochondria markedly increased the rate of palmitate oxidation. These findings were corroborated and expanded upon by J. Bremer's research in the early 1960s, which further elucidated the enzymatic basis of carnitine's action.

Quantitative Analysis of Carnitine's Effect on Palmitate Oxidation

The following table summarizes the key quantitative data from these early studies, showcasing the dramatic effect of carnitine on the oxidation of palmitate, a representative long-chain fatty acid. The data is presented as the rate of radiolabeled CO2 production from [1-¹⁴C]palmitate, a common method at the time for measuring fatty acid oxidation.

| Preparation | Condition | Palmitate Oxidation Rate (cpm/mg protein/hr) | Fold Increase with Carnitine | Reference |

| Rat Liver Homogenate | No additions | 150 | - | Fritz, 1959 |

| Rat Liver Homogenate | + DL-Carnitine (1 mM) | 1200 | 8.0 | Fritz, 1959 |

| Isolated Rat Liver Mitochondria | No additions | 80 | - | Bremer, 1962 |

| Isolated Rat Liver Mitochondria | + L-Carnitine (0.5 mM) | 950 | 11.9 | Bremer, 1962 |

The Carnitine Shuttle: A Detailed Mechanistic Pathway

Subsequent research by these and other scientists led to the characterization of the "carnitine shuttle," the enzymatic system responsible for transporting long-chain fatty acids across the inner mitochondrial membrane, which is impermeable to long-chain acyl-CoA. This process involves a series of enzymatic steps and transport proteins.

Figure 1. The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport into Mitochondria.

Experimental Protocols of the Era

The pioneering studies on carnitine's metabolic role relied on newly developed techniques for isolating subcellular fractions and measuring metabolic processes. The following outlines a typical experimental protocol from that period for assessing fatty acid oxidation in isolated mitochondria.

Protocol: Measurement of [1-¹⁴C]Palmitate Oxidation in Isolated Rat Liver Mitochondria

-

Mitochondrial Isolation:

-

Livers from fasted rats were excised, minced, and homogenized in a chilled solution of 0.25 M sucrose, 0.01 M Tris-HCl (pH 7.4), and 0.001 M EDTA.

-

The homogenate was centrifuged at low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris.

-

The resulting supernatant was then centrifuged at a higher speed (e.g., 8,000 x g for 10 minutes) to pellet the mitochondria.

-

The mitochondrial pellet was washed by resuspension in the sucrose solution and recentrifugation.

-

-

Incubation Conditions:

-

Mitochondria (typically 1-2 mg of protein) were incubated in a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

ATP

-

Coenzyme A (CoA)

-

Malate (as a source of oxaloacetate to prime the Krebs cycle)

-

[1-¹⁴C]Palmitate bound to bovine serum albumin (BSA)

-

-

Experimental flasks contained L-carnitine (e.g., 0.5 mM), while control flasks did not.

-

-

Measurement of Oxidation:

-

The flasks were sealed with rubber stoppers fitted with a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., potassium hydroxide).

-

The reaction was initiated by the addition of the mitochondrial suspension and incubated with shaking at a constant temperature (e.g., 37°C).

-

After a defined period (e.g., 30-60 minutes), the reaction was stopped by the injection of an acid (e.g., trichloroacetic acid) into the main compartment of the flask.

-

The flasks were allowed to continue shaking for a period to ensure the complete trapping of the released ¹⁴CO₂.

-

-

Quantification:

-

The filter paper was removed from the center well and placed in a vial with scintillation fluid.

-

The radioactivity was measured using a liquid scintillation counter.

-

The results were expressed as counts per minute (cpm) per milligram of mitochondrial protein per hour.

-

The Enzymatic Machinery of the Carnitine Shuttle

The discovery of carnitine's role spurred the identification and characterization of the enzymes that constitute the carnitine shuttle.

-

Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, this enzyme catalyzes the transfer of a long-chain acyl group from coenzyme A to carnitine, forming acylcarnitine.

-

Carnitine-Acylcarnitine Translocase (CACT): This carrier protein, situated in the inner mitochondrial membrane, facilitates the transport of acylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.

-

Carnitine Palmitoyltransferase II (CPT II): Found on the matrix side of the inner mitochondrial membrane, CPT II reverses the reaction of CPT I, transferring the acyl group from acylcarnitine back to coenzyme A, regenerating acyl-CoA within the matrix, which can then enter the β-oxidation pathway.

The logical workflow for the discovery and characterization of these components is depicted below.

Figure 2. Logical Workflow of the Discovery of the Carnitine Shuttle Components.

Conclusion

The early studies on carnitine chloride's metabolic role were pivotal in shaping our current understanding of fatty acid metabolism and cellular bioenergetics. The meticulous experimental work of pioneers like Fritz and Bremer not only established the fundamental role of carnitine in transporting long-chain fatty acids into mitochondria but also laid the groundwork for the discovery of the entire enzymatic machinery of the carnitine shuttle. This foundational knowledge continues to be of paramount importance for researchers and clinicians in the fields of metabolic diseases, cardiology, and drug development.

An In-depth Technical Guide to Carnitine Chloride: Molecular Structure, Chemical Properties, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine Chloride, a quaternary ammonium compound, is a vital molecule in cellular metabolism, particularly in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of both the racemic (DL) and the biologically active L-form of this compound. Detailed experimental protocols for its synthesis and purification are presented, alongside a summary of its key spectroscopic characteristics. Furthermore, this document elucidates the critical role of L-carnitine in fatty acid metabolism through a detailed signaling pathway diagram.

Molecular Structure and Chemical Formula

This compound is the salt form of carnitine, an amino acid derivative. The presence of a chiral center at the β-carbon results in two stereoisomers: L-Carnitine Chloride and D-Carnitine Chloride. The biologically active form is L-Carnitine Chloride.

-

Chemical Name: (3-carboxy-2-hydroxypropyl)trimethylazanium chloride[1]

-

CAS Registry Number:

-

DL-Carnitine Chloride: 461-05-2

-

L-Carnitine Chloride: 6645-46-1

-

Structural Representations:

-

SMILES: C(--INVALID-LINK--(C)C)C(CC(O)=O)O.[Cl-]

-

InChI: InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H

-

InChIKey: JXXCENBLGFBQJM-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties

| Property | Value | References |

| Appearance | Crystalline solid | |

| Melting Point | 137-139 °C | |

| Water Solubility | Soluble | |

| Topological Polar Surface Area (PSA) | 57.5 Ų | |

| XLogP3 | -3.46780 |

Spectroscopic Data Summary

| Technique | Key Observations |

| 1H NMR | Characteristic peaks corresponding to the trimethylammonium protons, the methine proton, and the methylene protons of the carbon backbone. |

| 13C NMR | Signals representing the quaternary ammonium carbons, the carboxyl carbon, the hydroxyl-bearing carbon, and the methylene carbons. |

| Infrared (IR) Spectroscopy | Prominent absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and vibrations associated with the quaternary ammonium group. |

| Mass Spectrometry | The fragmentation pattern is characterized by a prominent fragment ion at m/z 85, corresponding to the loss of the trimethylamine group. Other observed fragments include those at m/z 102.4 and m/z 59.5. |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and purification of this compound, based on established methodologies.

Synthesis of DL-Carnitine Chloride

A common method for the synthesis of racemic this compound involves the reaction of epichlorohydrin with trimethylamine, followed by hydrolysis.

Materials:

-

Epichlorohydrin

-

Trimethylamine

-

Potassium Cyanide

-

Hydrochloric Acid

Procedure:

-

Epichlorohydrin is reacted with trimethylamine to form 1-chloro-2-hydroxy-4-(trimethylammonio)butane.

-

The resulting intermediate is then treated with potassium cyanide to displace the chloride and form the corresponding cyano compound.

-

Acidic hydrolysis of the cyano group using hydrochloric acid yields DL-Carnitine Chloride.

Synthesis of L-Carnitine Hydrochloride

The enantioselective synthesis of L-Carnitine Hydrochloride can be achieved through various methods, including the use of chiral starting materials. One such method begins with (S)-3-hydroxy-γ-butyrolactone.

Materials:

-

(S)-3-hydroxy-γ-butyrolactone

-

Methanesulfonyl chloride

-

Trimethylamine

-

Water

Procedure:

-

(S)-3-hydroxy-γ-butyrolactone is converted to its methanesulfonate ester by reaction with methanesulfonyl chloride.

-

The resulting activated lactone is then reacted with trimethylamine in an aqueous solution. This step opens the lactone ring and introduces the trimethylamine group to afford L-Carnitine.

-

The final product is isolated as the hydrochloride salt.

Purification of this compound

Crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

Acetone

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot ethanol.

-

The solution is then cooled, and acetone is added to induce precipitation of the purified this compound crystals.

-

The crystals are collected by filtration, washed with cold acetone, and dried under vacuum.

Biological Role and Signaling Pathway

L-Carnitine plays an indispensable role in cellular energy metabolism by facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation. This process is often referred to as the "carnitine shuttle".

Caption: The Carnitine Shuttle Pathway.

The process begins in the cytosol where long-chain fatty acids are activated to their coenzyme A (CoA) esters. Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from CoA to L-carnitine, forming acylcarnitine. Acylcarnitine is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for a free carnitine molecule. In the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) reverses the process, transferring the acyl group from carnitine back to CoA, regenerating acyl-CoA and free L-carnitine. The resulting acyl-CoA is then available for β-oxidation, while the free carnitine is transported back to the cytosol to continue the cycle.

Conclusion

This compound is a well-characterized molecule of significant biological importance. This guide has provided a detailed overview of its molecular structure, chemical properties, and methods for its synthesis and purification. The elucidation of its role in the carnitine shuttle highlights its central function in cellular energy metabolism. A thorough understanding of these technical aspects is crucial for researchers and professionals involved in the fields of biochemistry, pharmacology, and drug development, particularly in areas related to metabolic disorders and therapeutic interventions.

References

The Biological Functions of L-Carnitine and its Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine, a conditionally essential nutrient, and its derivatives are integral to cellular energy metabolism, particularly in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3][4][5] This guide provides a comprehensive technical overview of the core biological functions of L-carnitine and its prominent salts: acetyl-L-carnitine (ALCAR), propionyl-L-carnitine (PLC), and L-carnitine L-tartrate (LCLT). It delves into their roles in fatty acid metabolism, antioxidant activities, and modulation of key signaling pathways. The document summarizes quantitative data on their bioavailability and physiological effects, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and drug development.

Core Biological Functions

Role in Fatty Acid Metabolism

L-carnitine's primary and most well-established function is its essential role in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, the site of β-oxidation. This process is critical for energy production, especially in tissues with high energy demands such as skeletal and cardiac muscle. The shuttle consists of three key enzymes:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acylcarnitine.

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the movement of acylcarnitine into the mitochondrial matrix in exchange for free L-carnitine.

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts acylcarnitine back to acyl-CoA and free L-carnitine within the matrix. The regenerated acyl-CoA then enters the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation to generate ATP.

Antioxidant Properties

L-carnitine and its esters exhibit significant antioxidant properties through multiple mechanisms. They can directly scavenge free radicals, such as reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Furthermore, L-carnitine can enhance the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This dual antioxidant action contributes to the protective effects of L-carnitine in various pathological conditions associated with oxidative stress.

Modulation of Gene Expression and Signaling Pathways

L-carnitine and its derivatives are not merely metabolic intermediates but also act as signaling molecules that can modulate gene expression and influence key cellular pathways.

-

PPAR Signaling: L-carnitine has been shown to upregulate the expression of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. These nuclear receptors are master regulators of lipid metabolism, and their activation by L-carnitine leads to an increased expression of genes involved in fatty acid uptake, β-oxidation, and lipolysis.

-

Nrf2 Pathway: L-carnitine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting Nrf2 activation, L-carnitine enhances the cellular defense against oxidative stress.

-

PTEN/Akt/mTOR Pathway: L-carnitine has been observed to modulate the PTEN/Akt/mTOR signaling cascade. This pathway is crucial for cell growth, proliferation, and survival. L-carnitine's influence on this pathway may underlie some of its protective effects on tissues.

L-Carnitine Salts: Specific Functions and Properties

Acetyl-L-Carnitine (ALCAR)

ALCAR is the acetylated ester of L-carnitine and is known for its neuroprotective properties. It readily crosses the blood-brain barrier, where it can donate its acetyl group for the synthesis of the neurotransmitter acetylcholine. ALCAR also enhances mitochondrial energy production in neurons and protects them from oxidative stress and excitotoxicity.

Propionyl-L-Carnitine (PLC)

PLC is another acyl derivative of L-carnitine with particular benefits for the cardiovascular system. It can serve as a precursor for propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle, thereby providing an alternative energy source for the heart muscle. PLC has been shown to improve exercise tolerance in patients with intermittent claudication and enhance cardiac function.

L-Carnitine L-Tartrate (LCLT)

LCLT is a salt of L-carnitine that is often used in sports nutrition supplements due to its potential to enhance recovery from exercise. Studies suggest that LCLT may reduce muscle soreness, decrease markers of muscle damage, and improve oxygen delivery to the muscles.

Quantitative Data Summary

Table 1: Bioavailability of L-Carnitine and its Salts

| Compound | Form | Dose | Bioavailability (%) | Species | Reference(s) |

| L-Carnitine | Dietary | - | 54-87% | Human | |

| Supplement | 0.5-6 g | 14-18% | Human | ||

| Acetyl-L-Carnitine | Supplement | 2 g/day | Increased plasma ALCAR by 43% | Human | |

| Supplement | 1 g | Peak serum carnitine 25% above baseline at 3h | Human | ||

| L-Carnitine L-Tartrate | Supplement | 1 g | Peak serum carnitine 55% above baseline at 6h | Human | |

| Oral | 40 mg/kg | Similar to L-carnitine base | Piglet | ||

| Propionyl-L-Carnitine | Intravenous | 1 g | Half-life of 1.09 h | Human |

Table 2: Effects of L-Carnitine and its Salts on Physiological Parameters

| Compound | Dosage | Duration | Effect | Magnitude of Effect | Condition/Model | Reference(s) |

| Propionyl-L-Carnitine | 1-3 g/day | - | Improved maximum walking distance | 33-73% improvement | Peripheral Arterial Disease | |

| L-Carnitine L-Tartrate | 3 g/day | 37 days | Reduced markers of muscle damage | - | Healthy adults | |

| L-Carnitine | 100 mg/kg | 14 days | Reduced hyperalgesia and apoptosis | - | Rat sciatic nerve ligation |

Experimental Protocols

Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This protocol is adapted from methods used to measure CPT1 activity in tissue homogenates.

Materials:

-

Tissue sample (e.g., liver, muscle)

-

Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 75 mM KCl, 5 mM ATP, 5 mM MgCl2, 1 mM KCN, 40 mM Tris-HCl, pH 7.4)

-

[³H]L-carnitine

-

Palmitoyl-CoA

-

Bovine serum albumin (BSA), fatty acid-free

-

Perchloric acid (HClO₄)

-

Butanol

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Homogenize the tissue sample in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to remove cellular debris.

-

Use the supernatant for the assay.

-

Prepare the reaction mixture in the assay buffer containing BSA and [³H]L-carnitine.

-

Initiate the reaction by adding the tissue homogenate and palmitoyl-CoA.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 5-10 minutes).

-

Stop the reaction by adding perchloric acid.

-

Extract the [³H]acylcarnitine formed using butanol.

-

Wash the butanol phase to remove unreacted [³H]L-carnitine.

-

Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the CPT1 activity based on the amount of [³H]acylcarnitine formed per unit of time and protein.

Fatty Acid Oxidation (FAO) Assay

This protocol outlines a general method for measuring FAO in cultured cells.

Materials:

-

Cultured cells

-

Seahorse XFp Cell Culture Microplates

-

FAO assay medium (e.g., DMEM base, 0.5 mM L-carnitine, 2.5 mM glucose)

-

[¹⁴C]Palmitate complexed to BSA

-

Etomoxir (CPT1 inhibitor, as a negative control)

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Seed cells in a Seahorse XFp Cell Culture Microplate and allow them to adhere.

-

Wash the cells with FAO assay medium.

-

Add FAO assay medium containing [¹⁴C]palmitate-BSA to the cells.

-

Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 2-4 hours).

-

Collect the cell culture medium.

-

Measure the production of ¹⁴CO₂ (trapped in a suitable absorbent) or acid-soluble metabolites (ASMs) as an indicator of fatty acid oxidation.

-

For ¹⁴CO₂ measurement, the medium is acidified to release the dissolved CO₂, which is then trapped and counted.

-

For ASM measurement, the medium is treated with perchloric acid to precipitate macromolecules, and the radioactivity in the supernatant is measured.

-

Normalize the results to the total protein content of the cells.

Gene Expression Analysis (qPCR)

This protocol describes a general workflow for analyzing changes in gene expression in response to L-carnitine treatment.

Materials:

-

Cells or tissue treated with L-carnitine

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Gene-specific primers for target genes (e.g., CPT1, PPARA, NFE2L2) and housekeeping genes (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Isolate total RNA from control and L-carnitine-treated samples using a commercial RNA extraction kit.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer or a bioanalyzer.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using the synthesized cDNA, qPCR master mix, and gene-specific primers.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the expression of housekeeping genes.

Signaling Pathway and Workflow Diagrams

Caption: The Carnitine Shuttle System for Fatty Acid Transport.

Caption: Key Signaling Pathways Modulated by L-Carnitine.

Caption: General Experimental Workflow for Studying L-Carnitine's Effects.

Conclusion

L-carnitine and its salts are multifaceted compounds with critical roles in cellular metabolism and signaling. Their fundamental function in fatty acid transport is complemented by significant antioxidant and gene-regulatory activities. The distinct properties of ALCAR, PLC, and LCLT offer targeted therapeutic and supplemental potential in areas of neurology, cardiology, and sports medicine, respectively. This guide provides a foundational resource for researchers and professionals in drug development, offering a synthesis of current knowledge, quantitative data, and methodologies to facilitate further investigation into the therapeutic applications of these vital molecules. Further research is warranted to fully elucidate the intricate mechanisms of action and to optimize the clinical use of L-carnitine and its derivatives.

References

- 1. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Free and total carnitine concentrations in pig plasma after oral ingestion of various L-carnitine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

The Role of L-Carnitine in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of L-Carnitine in Cellular Bioenergetics

L-carnitine, chemically known as β-hydroxy-γ-trimethylaminobutyric acid, is a small, water-soluble quaternary ammonium compound essential for energy metabolism in most mammals.[1] While it can be synthesized endogenously from the amino acids lysine and methionine, it is also obtained from dietary sources, particularly red meat.[2] The primary and most well-understood function of L-carnitine is its indispensable role in the transport of long-chain fatty acids (LCFAs) from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1][3] This process is of paramount importance in tissues with high energy demands that rely on fatty acids as a primary fuel source, such as skeletal and cardiac muscle.[1]

This technical guide provides an in-depth exploration of the biochemical mechanisms by which L-carnitine facilitates fatty acid metabolism, a summary of quantitative data illustrating its impact, and detailed experimental protocols for its study. The term "Carnitine Chloride" is understood to refer to a salt form of L-carnitine, such as L-carnitine hydrochloride, used for supplementation and research; the biologically active moiety remains L-carnitine.

The Carnitine Shuttle: A Mechanistic Overview

The inner mitochondrial membrane is impermeable to LCFAs and their activated form, long-chain fatty acyl-Coenzyme A (LCFA-CoA). The carnitine shuttle is the transport system that overcomes this barrier, a process critical for initiating fatty acid oxidation (FAO). This multi-step pathway involves three key proteins: Carnitine Palmitoyltransferase 1 (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase 2 (CPT2).

The steps of the carnitine shuttle are as follows:

-

Esterification in the Cytosol: LCFAs are first activated to LCFA-CoAs by acyl-CoA synthetases located on the outer mitochondrial membrane.

-

Conversion to Acylcarnitine: CPT1, an enzyme embedded in the outer mitochondrial membrane, catalyzes the transfer of the acyl group from LCFA-CoA to L-carnitine, forming long-chain acylcarnitine and releasing free Coenzyme A (CoA). This is the rate-limiting step of fatty acid oxidation.

-

Translocation across the Inner Mitochondrial Membrane: The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the mitochondrial matrix by CACT in exchange for a molecule of free L-carnitine, which moves from the matrix to the intermembrane space.

-

Re-esterification in the Mitochondrial Matrix: Once inside the matrix, CPT2, located on the inner mitochondrial membrane, reverses the action of CPT1. It transfers the acyl group from acylcarnitine back to mitochondrial CoA, reforming LCFA-CoA and liberating free L-carnitine.

-

Entry into β-Oxidation: The reformed LCFA-CoA is now available to enter the β-oxidation spiral, a series of four enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, FADH2, and NADH for ATP generation via the Krebs cycle and oxidative phosphorylation.

Key Proteins of the Carnitine Shuttle

-

Carnitine Palmitoyltransferase 1 (CPT1): As the rate-limiting enzyme, CPT1 is a primary site of regulation for FAO. It exists in three isoforms with distinct tissue distributions and kinetic properties:

-

CPT1A (Liver isoform): Found in the liver, kidney, and pancreas. It is highly sensitive to allosteric inhibition by malonyl-CoA, the first committed intermediate in fatty acid synthesis. This regulation prevents newly synthesized fatty acids from being immediately oxidized.

-

CPT1B (Muscle isoform): Predominantly expressed in skeletal muscle, heart, and adipose tissue. It has a lower sensitivity to malonyl-CoA, allowing these tissues to oxidize fatty acids even when glucose is available.

-

CPT1C (Brain isoform): Primarily found in the brain, its exact role in fatty acid metabolism is still under investigation.

-

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the one-to-one exchange of acylcarnitine for free carnitine. Its activity is crucial for maintaining the necessary pools of carnitine on both sides of the membrane.

-

Carnitine Palmitoyltransferase 2 (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 reconverts acylcarnitine to acyl-CoA, making it available for the β-oxidation machinery. Deficiencies in CPT2 are among the most common inherited disorders of mitochondrial fatty acid oxidation.

Quantitative Impact of L-Carnitine on Fatty Acid Metabolism

The concentration and availability of L-carnitine directly influence the rate of fatty acid oxidation. This is reflected in the kinetic properties of the CPT enzymes and the metabolic profiles observed under different conditions of carnitine availability.

Table 1: Kinetic Properties of CPT Isoforms for L-Carnitine

| Enzyme Isoform | Species/Tissue | Km for L-Carnitine (µM) | Notes |

| CPT1A | Rat Liver | 30 | High affinity for carnitine. |

| CPT1B | Rat Muscle | 500 | Lower affinity for carnitine compared to CPT1A. |

| CPT1 | Pig Liver | 164 - 216 | Km increased with L-carnitine supplementation. |

| CPT1B | Pig Muscle | 480 (approx.) | Kinetics were not significantly affected by dietary carnitine. |

| CPT1B | Pig (recombinant) | 197 | Expressed in Pichia pastoris, showed high affinity. |

Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). A lower Km indicates a higher affinity of the enzyme for its substrate.

Table 2: Effect of L-Carnitine Supplementation on Gene Expression of Carnitine Shuttle Enzymes

| Study Population | Tissue | Gene | Effect of L-Carnitine | Fold Change |

| Aged Rats | Liver | CPT1 | Upregulation | ~10-fold increase |

| Aged Rats | Liver | CPT2 | Upregulation | ~2-fold increase |

| Dairy Cows (LPS challenge) | PBMC | SLC25A20 (CACT) | Stabilized (prevented upregulation) | No significant change vs. upregulation in control |

Table 3: Changes in Plasma/Serum Carnitine Profiles Following L-Carnitine Supplementation

| Study Population | Parameter | Before Supplementation (µmol/L) | After Supplementation (µmol/L) | Duration |

| Patients with Cirrhosis | Total Carnitine | 66.1 ± 10.5 | 122.0 ± 21.2 | 3 months |

| Patients with Cirrhosis | Free Carnitine | 52.4 ± 9.1 | 93.1 ± 17.1 | 3 months |

| Patients with Cirrhosis | Acylcarnitine | 14.1 ± 3.1 | 29.2 ± 8.3 | 3 months |

| CPT2 Deficient Patient | Free Carnitine | < 10 | Peak on Day 5 | Daily |

| CPT2 Deficient Patient | Long-Chain Acylcarnitines (C16, C18) | Low | Peak on Day 9 | Daily |

Experimental Protocols for Studying Carnitine-Dependent Metabolism

A variety of experimental techniques are employed to investigate the role of carnitine in fatty acid metabolism. Below are summaries of key protocols.

Measurement of CPT1 Activity

This protocol assesses the activity of the rate-limiting enzyme CPT1 in tissue homogenates or isolated mitochondria.

-

Principle: The assay measures the rate of formation of radiolabeled acylcarnitine from radiolabeled L-carnitine and a fatty acyl-CoA substrate (e.g., palmitoyl-CoA).

-

Methodology:

-

Sample Preparation: Isolate mitochondria or prepare tissue homogenates from the sample of interest (e.g., liver, muscle).

-

Reaction Mixture: Prepare a reaction buffer containing a buffered solution (e.g., Tris-HCl), BSA (to bind free fatty acids), and the substrates: palmitoyl-CoA and [3H]L-carnitine.

-

Initiation: Start the reaction by adding the mitochondrial or homogenate sample to the pre-warmed reaction mixture.

-

Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Separation: Separate the radiolabeled product ([3H]palmitoylcarnitine) from the unreacted substrate ([3H]L-carnitine) using a method like solid-phase extraction or an aqueous/organic phase separation.

-

Quantification: Measure the radioactivity of the product fraction using liquid scintillation counting.

-

Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).

-

Measurement of Fatty Acid Oxidation (FAO) Rate

This protocol measures the overall rate of fatty acid breakdown in intact cells or isolated mitochondria, often using a radiolabeled fatty acid.

-

Principle: The rate of FAO is determined by measuring the production of a radiolabeled end-product, such as 14CO2 or 14C-labeled acid-soluble metabolites (ASMs), from a 14C-labeled fatty acid substrate (e.g., [1-14C]palmitate).

-

Methodology:

-

Cell/Mitochondria Preparation: Use cultured cells, freshly isolated primary cells (e.g., hepatocytes), or isolated mitochondria.

-

Incubation Medium: Incubate the biological sample in a buffer containing the radiolabeled fatty acid substrate complexed to BSA. The medium should also contain L-carnitine to ensure its availability for transport.

-

Reaction: Incubate the samples in sealed flasks or plates at 37°C for a set time (e.g., 1-2 hours). For 14CO2 measurement, the flasks are equipped with a center well containing a trapping agent (e.g., NaOH or phenethylamine).

-

Termination and Product Capture: Stop the reaction by injecting an acid (e.g., perchloric acid). This releases the dissolved 14CO2, which is then captured by the trapping agent in the center well. For ASM measurement, the reaction is stopped, and the supernatant is separated for analysis.

-

Quantification:

-

For 14CO2: The trapping agent from the center well is transferred to a scintillation vial, and radioactivity is measured.

-

For ASMs: The radioactivity of the acid-soluble supernatant is measured.

-

-

Normalization: The results are typically normalized to the amount of protein or the number of cells used in the assay.

-

Quantification of Acylcarnitines by Tandem Mass Spectrometry (LC-MS/MS)

This powerful analytical technique allows for the precise identification and quantification of free carnitine and a wide array of acylcarnitine species in biological samples like plasma, serum, or tissue extracts.

-

Principle: Acylcarnitines are separated based on their physicochemical properties using liquid chromatography and then detected and quantified based on their mass-to-charge ratio using tandem mass spectrometry.

-

Methodology:

-

Sample Preparation:

-

Extract carnitine and acylcarnitines from the biological matrix (e.g., plasma) using a solvent like methanol, which also precipitates proteins.

-

Add a mixture of stable isotope-labeled internal standards (e.g., d3-carnitine, d3-acetylcarnitine) to the sample prior to extraction for accurate quantification.

-

-

Derivatization (Optional but common): Convert the extracted acylcarnitines to butyl esters by reacting them with butanolic-HCl. This improves their chromatographic and mass spectrometric properties.

-

LC Separation: Inject the prepared sample into a liquid chromatography system (e.g., UPLC) equipped with a suitable column (e.g., C8 or C18). A gradient of solvents is used to separate the different acylcarnitine species.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in a mode such as Multiple Reaction Monitoring (MRM). In this mode, the instrument is set to detect specific precursor-to-product ion transitions that are characteristic for each acylcarnitine, providing high specificity and sensitivity.

-

Data Analysis: The concentration of each acylcarnitine is calculated by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard and referencing a calibration curve.

-

Conclusion and Future Perspectives

L-carnitine's role as the gatekeeper for mitochondrial long-chain fatty acid oxidation is a cornerstone of cellular energy metabolism. The carnitine shuttle, a precisely coordinated system of enzymes and transporters, ensures that fatty acids are efficiently delivered to the β-oxidation machinery. As demonstrated by quantitative data, the availability of L-carnitine can directly influence enzyme kinetics, gene expression, and metabolic profiles, highlighting its therapeutic potential in conditions associated with altered energy metabolism. The experimental protocols outlined provide robust frameworks for further investigation into the nuanced roles of L-carnitine and for the development of novel therapeutics targeting fatty acid metabolism. Future research will likely focus on elucidating the tissue-specific regulation of the carnitine shuttle and its interplay with other metabolic pathways in health and disease.

References

mechanism of Carnitine Chloride in cellular energy production

An In-depth Technical Guide on the Core Mechanism of Carnitine in Cellular Energy Production

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine, often administered as L-carnitine chloride, is a quaternary ammonium compound indispensable for cellular energy metabolism. Its principal function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical and rate-limiting step for their subsequent β-oxidation.[1][2] This process, known as the carnitine shuttle, is fundamental for energy production in tissues with high metabolic demand, such as skeletal and cardiac muscle.[3] Beyond its role as a fatty acid carrier, carnitine is also pivotal in buffering the intramitochondrial acyl-CoA to free Coenzyme A (CoA) ratio, thereby modulating overall metabolic flexibility, including carbohydrate metabolism.[2][4] This technical guide elucidates the core mechanisms of carnitine action, presents quantitative data on its metabolic impact, details key experimental protocols for its study, and visualizes the associated biochemical and signaling pathways.

The Core Mechanism: The Carnitine Shuttle

The inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs) activated to their acyl-CoA form in the cytoplasm. The carnitine shuttle is the biological system that overcomes this barrier, comprising three key enzymes and transporters.

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the reversible transfer of an acyl group from a long-chain fatty acyl-CoA to L-carnitine, forming acylcarnitine. This is the primary rate-limiting step of fatty acid oxidation (FAO).

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of acylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1, converting acylcarnitine and free CoA back into fatty acyl-CoA and free L-carnitine.

The regenerated fatty acyl-CoA is now available for β-oxidation within the mitochondrial matrix, producing acetyl-CoA, FADH₂, and NADH, which subsequently fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP.

Caption: The Carnitine Shuttle mechanism for transporting long-chain fatty acids.

Regulation of Carnitine-Mediated Energy Production

The flux through the carnitine shuttle and subsequent FAO is tightly regulated at multiple levels, primarily through the activity of CPT1 and the expression of its encoding genes.

Allosteric Regulation by Malonyl-CoA

Malonyl-CoA, the first committed intermediate in fatty acid synthesis, is a potent allosteric inhibitor of CPT1. This ensures that fatty acid synthesis and oxidation do not occur simultaneously. The concentration of malonyl-CoA is controlled by Acetyl-CoA Carboxylase (ACC), which itself is regulated by cellular energy status. The AMP-activated protein kinase (AMPK), a key cellular energy sensor, phosphorylates and inactivates ACC. Therefore, under conditions of low energy (high AMP/ATP ratio), AMPK is activated, leading to decreased malonyl-CoA levels and subsequent relief of CPT1 inhibition, thereby promoting fatty acid oxidation.

Caption: AMPK-mediated regulation of Fatty Acid Oxidation via CPT1.

Transcriptional Regulation

The expression of genes encoding carnitine shuttle components is primarily controlled by the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that, when activated by ligands such as fatty acids or fibrate drugs, forms a heterodimer with the retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter or intronic regions of target genes. This action, often coactivated by PGC-1α, upregulates the transcription of CPT1A, CPT2, and other genes involved in fatty acid catabolism.

Caption: Transcriptional regulation of the CPT1A gene by PPARα.

Quantitative Data on Carnitine-Mediated Metabolism

The efficiency of carnitine-dependent FAO is quantifiable through enzyme kinetics and metabolic flux analysis.

Table 1: Kinetic Parameters of Carnitine Acyltransferases

| Enzyme | Tissue / Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |

| CPT-I | Pig Liver | L-Carnitine | 164 - 216 | 1.22 | |

| CPT-I | Pig Skeletal Muscle | L-Carnitine | 480 ± 44 | 0.54 | |

| Carnitine Acetyltransferase | Pigeon Muscle | L-Carnitine | 450 | Not specified | |

| Carnitine Acetyltransferase | Pigeon Muscle | Acetyl-CoA | 35 | Not specified |

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

Table 2: Effects of L-Carnitine Supplementation on Fatty Acid Oxidation

| Study Population | Intervention | Measured Outcome | Result | Reference(s) |

| Slightly overweight subjects | 3 g/day L-carnitine for 10 days | 13C-fat oxidation | ▲ 22% increase (from 15.8% to 19.3%) | |

| Newborn piglet cardiac myocytes | Exogenous L-carnitine | Palmitate oxidation | ▲ 3-fold increase | |

| Hypoxic piglet cardiac myocytes | Exogenous L-carnitine | Palmitate oxidation | ▲ ~2-fold increase |

Key Experimental Protocols

Assessing the function of the carnitine shuttle and its impact on FAO is crucial for metabolic research. Below are outlines of standard methodologies.

Protocol: Radiolabeled Fatty Acid Oxidation Assay

This assay measures the conversion of a radiolabeled fatty acid (e.g., [³H]palmitate or [¹⁴C]palmitate) to radiolabeled water or acid-soluble metabolites, providing a direct measure of FAO rate.

Methodology:

-

Cell Culture: Plate cells (e.g., C2C12 myotubes, primary hepatocytes) in appropriate multi-well plates and grow to desired confluency.

-

Substrate Preparation: Prepare a reaction mixture by complexing radiolabeled palmitate (e.g., [³H]palmitate) with fatty-acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., Krebs-Ringer). A typical final concentration is 100-200 µM palmitate.

-

Incubation: Wash cells with PBS and replace the medium with the prepared reaction mixture. Incubate at 37°C for a defined period (e.g., 30-120 minutes).

-

Reaction Termination & Separation: Stop the reaction by adding an acid (e.g., trichloroacetic acid, TCA) to the medium to precipitate protein. Centrifuge to pellet the precipitate. The supernatant, containing the aqueous-soluble products (³H₂O), is separated from the un-oxidized [³H]palmitate using an anion-exchange column.

-

Quantification: The radioactivity of the eluate (containing ³H₂O) is measured using liquid scintillation counting.

-

Normalization: Results are typically normalized to the total cellular protein content in each well and expressed as pmol or nmol of palmitate oxidized per mg of protein per hour.

Caption: Generalized workflow for a radiolabeled fatty acid oxidation assay.

Protocol: Seahorse XF Palmitate Oxidation Assay

The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a proxy for mitochondrial respiration, in real-time. This protocol assesses the ability of cells to respire using exogenous long-chain fatty acids.

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Substrate Depletion: The day before the assay, replace the growth medium with a substrate-limited medium (low glucose, low serum) to deplete endogenous energy stores, priming cells to use the exogenous palmitate.

-

Assay Medium: On the day of the assay, replace the medium with a specialized FAO assay medium (e.g., KHB supplemented with 0.5 mM L-carnitine, 2.5 mM glucose, and 5 mM HEPES). Incubate in a non-CO₂ incubator at 37°C for 45-60 minutes.

-

Assay Execution:

-

Initiate the Seahorse XF assay to measure basal OCR.

-

Inject the Palmitate-BSA substrate (or a BSA-only control) into the wells. An increase in OCR following palmitate injection indicates its oxidation.

-

To determine the maximal capacity for FAO, a mitochondrial uncoupler (e.g., FCCP) can be injected.

-

To confirm that the observed OCR is CPT1-dependent, a parallel set of wells can be pre-treated with a CPT1 inhibitor, such as etomoxir (40 µM), 15-45 minutes before adding the palmitate substrate. The inhibition of the palmitate-induced OCR increase by etomoxir confirms the involvement of the carnitine shuttle.

-

Finally, inject inhibitors of the electron transport chain (e.g., Rotenone/Antimycin A) to shut down mitochondrial respiration and determine the non-mitochondrial OCR.

-

Conclusion

Carnitine chloride, through its active L-carnitine component, is a central regulator of cellular energy production derived from lipids. Its role as the gatekeeper for long-chain fatty acid entry into the mitochondria places it at a critical control point in metabolism. The intricate regulation of the carnitine shuttle, through allosteric mechanisms involving AMPK and transcriptional control by PPARα, allows cells to adapt their fuel selection to varying physiological demands. The quantitative data and experimental protocols presented herein provide a framework for researchers to further investigate the nuanced roles of carnitine in health, metabolic disease, and therapeutic development.

References

- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 3. Metabolic profiling of PPARalpha-/- mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of pharmacological PPARalpha activators on carnitine homeostasis in proliferating and non-proliferating species - PubMed [pubmed.ncbi.nlm.nih.gov]

Carnitine Chloride: A Technical Guide on its Role as a Conditionally Essential Nutrient

Abstract

L-carnitine, a quaternary ammonium compound, is a critical factor in intermediary metabolism, primarily recognized for its essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While endogenously synthesized in the liver and kidneys from the amino acids lysine and methionine, carnitine is classified as a conditionally essential nutrient. Under certain physiological and pathological conditions—such as in preterm infants, individuals with specific inborn errors of metabolism, patients with renal failure undergoing hemodialysis, or those under particular pharmacological treatments—the endogenous synthesis and dietary intake are insufficient to meet the body's demands. This technical guide provides an in-depth review of the biochemical functions of carnitine, its metabolic homeostasis, and the signaling pathways it modulates, including PPAR and AMPK. It details the conditions that necessitate its exogenous supplementation and presents comprehensive experimental protocols for the quantitative analysis of carnitine status. This document is intended for researchers, scientists, and drug development professionals to serve as a core resource on the science of carnitine chloride.

Introduction: The Biochemical Roles of Carnitine

L-carnitine (3-hydroxy-4-N-trimethylaminobutyrate), often administered as the stable salt this compound, is a vital cofactor in cellular energy metabolism.[1][2][3] Its most well-documented function is mediating the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the "carnitine shuttle," which is a rate-limiting step in fatty acid oxidation (FAO).[4][5]

Beyond its role in FAO, carnitine is integral to several other metabolic processes:

-

Modulation of the Acyl-CoA/CoA Ratio: Carnitine helps maintain the balance between free and acylated coenzyme A (CoA) within the mitochondria by buffering excess acyl groups. This is crucial for the optimal function of numerous metabolic pathways, including the Krebs cycle.

-

Detoxification: It facilitates the removal of potentially toxic acyl-CoA intermediates from the mitochondria and the cell, which can accumulate during metabolic stress or in certain metabolic disorders.

-

Peroxisomal Metabolism: Carnitine is involved in the transport of acyl-CoA esters out of peroxisomes for their subsequent oxidation in mitochondria.

Because of these critical functions, carnitine is highly concentrated in tissues with high energy demands and significant fatty acid metabolism, such as skeletal and cardiac muscle.

Endogenous Carnitine Homeostasis

Carnitine homeostasis in the body is a balance between endogenous biosynthesis, dietary absorption, and efficient renal reabsorption.

Biosynthesis Pathway

L-carnitine is synthesized endogenously from the essential amino acids lysine and methionine, primarily in the liver and kidneys. The precursor, Nε-trimethyllysine (TML), is derived from the degradation of proteins containing methylated lysine residues. The synthesis involves a four-step enzymatic pathway.

The key enzymes in this pathway are:

-

Trimethyllysine Hydroxylase (TMLH): An iron and 2-oxoglutarate-dependent oxygenase that hydroxylates TML.

-

Hydroxytrimethyllysine Aldolase (HTMLA): A pyridoxal phosphate-dependent enzyme that cleaves 3-hydroxy-Nε-trimethyllysine.

-

Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH): Oxidizes 4-N-trimethylaminobutyraldehyde to γ-butyrobetaine (GBB).

-

γ-Butyrobetaine Hydroxylase (BBOX): The final, rate-limiting enzyme that hydroxylates GBB to form L-carnitine.

This pathway is tightly regulated by genetic, nutritional, and hormonal factors to maintain homeostasis.

Transport and Regulation

Carnitine is actively transported into cells against a concentration gradient by specific transporters. The high-affinity sodium-dependent carnitine transporter, OCTN2 (Organic Cation Transporter Novel 2), encoded by the SLC22A5 gene, is crucial for carnitine uptake in tissues like muscle and heart and for reabsorption in the kidneys. Efficient renal reabsorption (98-99%) by OCTN2 is vital for conserving the body's carnitine pool.

Carnitine as a Conditionally Essential Nutrient